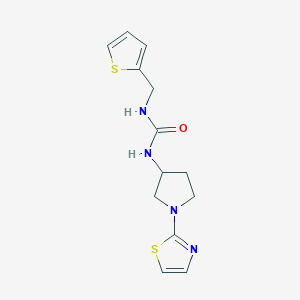
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as TPU-0033, is a small molecule inhibitor that has shown promising results in scientific research for its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
A study developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds under microwave irradiation, offering a potential route for synthesizing related compounds (Li & Chen, 2008). This highlights the versatility of urea derivatives in chemical synthesis, potentially applicable to the synthesis of "1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea".
Anticancer Properties
Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has identified them as potent anticancer agents, demonstrating significant antiproliferative effects against various cancer cell lines. These findings suggest that similar structural urea derivatives might also exhibit anticancer activities (Jian Feng et al., 2020).
Plant Growth Regulation
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with certain compounds showing cytokinin-like activity. This indicates potential agricultural applications for urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Antimicrobial Activity
Studies on substituted quinazolines and pyrimidine derivatives containing urea/thiourea moieties have shown broad-spectrum antimicrobial activity against various microorganisms. This suggests the utility of urea derivatives in developing new antimicrobial agents (Buha et al., 2012), (Rathod & Solanki, 2018).
Antiangiogenesis Evaluation
Novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been evaluated as VEGFR-2 tyrosine kinase inhibitors, demonstrating potential in antiangiogenic therapies. This suggests the role of urea derivatives in developing treatments for diseases characterized by abnormal angiogenesis, such as cancer (Machado et al., 2015).
Propiedades
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJLFXJXXLPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
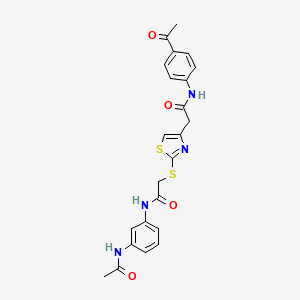
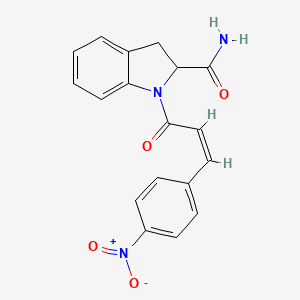
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)
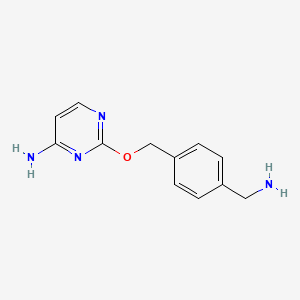
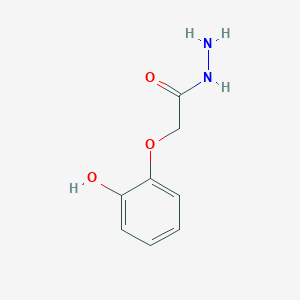
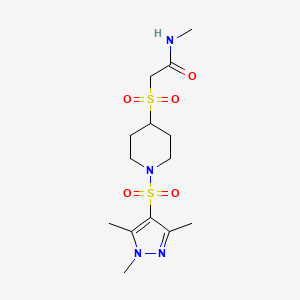
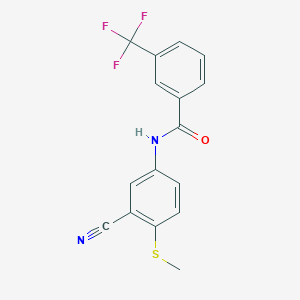
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)
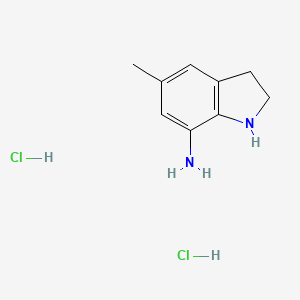
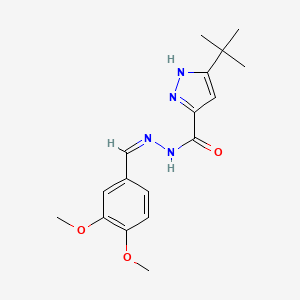
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)